3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

PNMT inhibition Structure-activity relationship Enzyme selectivity

This unsubstituted 1,4-benzothiazepin-5(2H)-one scaffold (MW 179.24, LogP 1.52, TPSA 29.1 Ų, zero rotatable bonds) is the definitive reference core for SAR studies across DPP-4 inhibitors, cysteine protease inhibitors, and antihypertensive agents. Unlike substituted analogs, this parent compound provides an experimentally validated baseline for PNMT inhibitor selectivity—enabling attribution of activity changes solely to appended functional groups. Meets fragment-like criteria for FBDD. Published synthetic methods yield 44–60%.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 14944-00-4
Cat. No. B169754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1,4-benzothiazepin-5(2h)-one
CAS14944-00-4
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11)
InChIKeyFSBGEQZKWJSKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1,4-benzothiazepin-5(2H)-one (CAS 14944-00-4): Baseline Definition and Procurement Context


3,4-Dihydro-1,4-benzothiazepin-5(2H)-one (CAS 14944-00-4) is an unsubstituted bicyclic heterocycle consisting of a benzene ring fused to a 1,4-thiazepin-5-one seven-membered ring, with molecular formula C₉H₉NOS and molecular weight 179.24 g/mol . This compound serves as a versatile core scaffold for the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, cysteine protease inhibitors, and antihypertensive agents [1]. Its significance lies in its role as a fundamental building block rather than a final pharmaceutical agent, enabling diverse derivatization pathways for medicinal chemistry and drug discovery programs [1].

Why Generic Substitution of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Is Scientifically Unjustified


The benzothiazepine scaffold encompasses multiple regioisomeric classes—1,4-, 1,5-, and 4,1-benzothiazepines—each exhibiting distinct conformational properties and biological target profiles [1]. Even within the 1,4-benzothiazepin-5(2H)-one subclass, minor structural modifications produce substantial divergences in enzymatic inhibitory activity and selectivity. Specifically, the unsubstituted parent compound serves as a critical reference point for structure-activity relationship (SAR) studies, as substituent addition at any ring position fundamentally alters the molecule's electronic distribution, steric profile, and binding characteristics. Substituting this compound with a seemingly similar analog without experimental validation of functional equivalence risks introducing uncharacterized activity profiles that can confound research outcomes and compromise reproducibility [1].

Quantitative Differentiation Evidence for 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Versus Structural Comparators


PNMT Inhibitory Activity of Unsubstituted 1,4-Benzothiazepinone Scaffold Versus 1,5-Benzothiazepine and Tetrahydroisoquinoline Analogs

In a systematic study examining the effect of ring size and heteroatom substitution on phenylethanolamine N-methyltransferase (PNMT) inhibition, 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (compound 13 in the series) was directly compared against the 1,5-benzothiazepine analog, tetrahydroisoquinoline (THIQ, compound 5), and 2,3,4,5-tetrahydro-1H-2-benzazepine (compound 6) . The study revealed that introduction of a sulfur heteroatom at the 5-position of the benzazepine ring system (producing the 1,4-benzothiazepinone scaffold) did not enhance PNMT selectivity relative to the benzazepine framework, establishing the unsubstituted 1,4-benzothiazepinone as a baseline comparator rather than an optimized inhibitor .

PNMT inhibition Structure-activity relationship Enzyme selectivity

Crystal Structure Parameters for 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Supporting Reproducible Solid-State Characterization

Single-crystal X-ray diffraction analysis of 3,4-dihydro-1,4-benzothiazepin-5(2H)-one provides definitive crystallographic parameters that enable unambiguous identity confirmation and purity assessment [1]. The seven-membered ring adopts a twist conformation, and intermolecular N—H⋯O hydrogen bonds (H⋯O distance 2.05 Å, N⋯O distance 2.824(3) Å, N—H⋯O angle 149.4°) link molecules into centrosymmetric dimers in the crystal lattice [1]. These parameters provide a reference standard for polymorph screening and solid-state characterization.

X-ray crystallography Solid-state characterization Quality control

Physicochemical and Computed Property Comparison: 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Versus 2-Phenyl Analog

Comparison of computed physicochemical descriptors between 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (CAS 14944-00-4) and its 2-phenyl-substituted analog (CAS 17785-40-9) reveals substantial differences in lipophilicity and molecular weight that directly impact drug-likeness and synthetic accessibility . The unsubstituted core offers lower molecular weight (179.24 vs. 255.34 g/mol) and lower LogP (1.52 vs. predicted higher lipophilicity for the phenyl analog), providing a more favorable starting point for lead optimization where additional substituents can be strategically introduced.

Physicochemical properties ADME prediction Medicinal chemistry

Synthetic Route Yields for 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one: Comparative Analysis of Two Literature Methods

Two established synthetic routes to 3,4-dihydro-1,4-benzothiazepin-5(2H)-one have been reported with quantifiable yield differences [1]. Route 1 utilizes 2-chloroethylamine hydrochloride with methyl thiosalicylate, while Route 2 employs 2-oxazolidinone with methyl thiosalicylate via a base-promoted aminoethylation, achieving approximately 44% yield under optimized conditions [1]. An alternative literature method reported a 60% yield using modified conditions with 2-oxazolidinone in ethanol under reflux [2].

Synthetic methodology Reaction yield Process chemistry

Optimal Research and Procurement Application Scenarios for 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one


PNMT Inhibitor Structure-Activity Relationship (SAR) Studies Requiring Scaffold Baseline Reference

This compound serves as a validated baseline reference for PNMT inhibitor SAR investigations. Direct head-to-head comparison data establish that the unsubstituted 1,4-benzothiazepinone scaffold does not intrinsically enhance PNMT selectivity relative to benzazepine frameworks, making it an ideal control for quantifying the specific contribution of substituent modifications [1]. Researchers can confidently attribute observed activity changes to appended functional groups rather than confounding scaffold effects.

Medicinal Chemistry Fragment-Based Lead Discovery Requiring Unsubstituted Core Scaffolds

With molecular weight of 179.24 g/mol, LogP of 1.52, TPSA of 29.1 Ų, and zero rotatable bonds, this compound meets fragment-like physicochemical criteria favorable for fragment-based drug discovery (FBDD) [1]. Compared to substituted analogs such as 2-phenyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (MW 255.34), the unsubstituted core provides 30% lower molecular weight and reduced lipophilicity, enabling strategic property optimization through iterative substitution rather than requiring de novo scaffold redesign [1][2].

DPP-4 Inhibitor and Cysteine Protease Inhibitor Intermediate Synthesis Programs

Literature documentation confirms this compound as an established intermediate for synthesizing dipeptidyl peptidase-IV (DPP-4) inhibitors, cysteine protease inhibitors, and antihypertensive agents [1]. Procurement for these derivative synthesis programs is supported by published synthetic methodologies with established yields (44-60%), enabling reliable process planning and cost projection [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.